Benzene, dimethoxytrimethyl-
Description
Properties
CAS No. |
89741-55-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-dimethoxy-3,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3 |
InChI Key |
BVRPCSDYAIFTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Electrophilic Substitution in Trimethylbenzenes
Mesitylene (1,3,5-trimethylbenzene) undergoes electrophilic substitution reactions due to its electron-rich aromatic ring :
-
Bromination :
Mesitylene reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield mesityl bromide:The methyl groups direct incoming electrophiles to the para and ortho positions relative to the substituents .
-
Friedel-Crafts Alkylation :
While mesitylene itself is rarely alkylated due to steric hindrance, methylbenzene (toluene) undergoes alkylation with chloroalkanes (e.g., CH₃Cl) via AlCl₃ catalysis :
Oxidation Reactions
Trimethylbenzenes are oxidized under varying conditions:
-
Nitric Acid Oxidation :
Mesitylene oxidizes to trimesic acid (1,3,5-benzenetricarboxylic acid) : -
Mild Oxidation :
Using MnO₂, mesitylene converts to 3,5-dimethylbenzaldehyde .
Reactivity of Dimethoxybenzenes
1,2-Dimethoxybenzene (veratrole) exhibits distinct reactivity due to electron-donating methoxy groups :
| Property | Value |
|---|---|
| Boiling Point | 479.2 K (206°C) |
| Melting Point | 288 K (15°C) |
While specific reactions for dimethoxytrimethylbenzene are not reported, methoxy groups typically enhance electrophilic substitution at activated positions (ortho/para to substituents).
Catalytic Dehydration and Cyclization
A synthetic route for 1,3,5-trimethylbenzene involves the catalytic dehydration of acetone under high pressure (150–250 atm) and temperature (330–370°C) using alumina catalysts :
Scientific Research Applications
Benzene, dimethoxytrimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as a nucleophile, with the benzene ring donating electron density to electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name : Benzene, dimethoxytrimethyl-
- CAS Number : 89741-55-9
- Molecular Formula : C₁₁H₁₆O₂
- Molecular Weight : 180.2435 g/mol .
Applications :
Primarily used as a laboratory chemical and in the synthesis of other compounds .
Hazards: Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335).
Data Limitations :
Critical physicochemical properties (melting/boiling points, solubility, etc.) and stability/reactivity data are unavailable .
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : The target compound’s combination of methoxy (electron-donating) and methyl groups likely increases steric hindrance and reduces polarity compared to purely dimethoxy derivatives (e.g., 1,2-dimethoxybenzene) .
- Molecular Weight : Higher than analogues like 1,2-dimethoxybenzene, suggesting differences in volatility and solubility .
Physicochemical Properties
Limited data for the target compound necessitates extrapolation from analogues:
Hazard Profiles
| Compound | Acute Toxicity (Oral) | Skin/Irritation | Carcinogenicity |
|---|---|---|---|
| Benzene, dimethoxytrimethyl- | Category 4 (H302) | Category 2 (H315) | Potential carcinogen |
| 1,2-Dimethoxybenzene | No data | No data | Not classified |
| 1,2,4-Trimethylbenzene | Low | Irritant | Suspected carcinogen |
| 1,3-Dimethoxybenzene | Low | Mild irritant | No data |
Notes:
- The target compound’s carcinogenicity aligns with benzene derivatives but lacks specific epidemiological data .
- 1,2,4-Trimethylbenzene is flagged for suspected carcinogenicity due to structural similarity to toluene and xylene .
Critical Data Gaps and Research Needs
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